6-Chloro-4-fluoropyridin-3-ol
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Overview
Description
6-Chloro-4-fluoropyridin-3-ol is a heterocyclic organic compound with the molecular formula C5H3ClFNO and a molecular weight of 147.53 g/mol . This compound is part of the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of both chlorine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-fluoropyridin-3-ol can be achieved through several methods. One common approach involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with a hydroxyl group. This reaction typically requires the use of a strong base, such as potassium hydroxide (KOH), and is carried out under reflux conditions .
Another method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This biocatalytic approach is advantageous due to its regioselectivity and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The use of biocatalytic methods is gaining popularity due to their eco-friendly nature and high selectivity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-fluoropyridin-3-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of 6-hydroxy-4-fluoropyridin-3-ol or 6-amino-4-fluoropyridin-3-ol.
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered functional groups.
Scientific Research Applications
6-Chloro-4-fluoropyridin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-4-fluoropyridin-3-ol is primarily based on its ability to undergo nucleophilic substitution reactions. The presence of electron-withdrawing groups (chlorine and fluorine) in the pyridine ring makes the compound more reactive towards nucleophiles. This reactivity is exploited in various chemical and biological processes, where the compound acts as a precursor or intermediate .
Comparison with Similar Compounds
6-Chloro-4-fluoropyridin-3-ol can be compared with other similar compounds, such as:
4-Chloro-3-fluoropyridine: Lacks the hydroxyl group, making it less reactive in nucleophilic substitution reactions.
6-Amino-4-chloropyridin-3-ol: Contains an amino group instead of a fluorine atom, resulting in different chemical properties and reactivity.
3,4-Difluoropyridine: Contains two fluorine atoms, which significantly alter its reactivity and chemical behavior.
The uniqueness of this compound lies in its specific combination of chlorine, fluorine, and hydroxyl groups, which confer distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
6-chloro-4-fluoropyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-5-1-3(7)4(9)2-8-5/h1-2,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZCFDRBHNPRNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211530-63-0 |
Source
|
Record name | 6-chloro-4-fluoropyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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